Cas no 94421-68-8 (Anandamide)

Anandamide structure
Anandamide structure
Nome do Produto:Anandamide
N.o CAS:94421-68-8
MF:C22H37NO2
MW:347.534686803818
MDL:MFCD00153766
CID:805785
PubChem ID:24890438

Anandamide Propriedades químicas e físicas

Nomes e Identificadores

    • 5,8,11,14-Eicosatetraenamide,N-(2-hydroxyethyl)-, (5Z,8Z,11Z,14Z)-
    • (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
    • Anandamide
    • Anandamide (in Tocrisolve™ 100)
    • Arachidonoyl Ethanolamide Lipid Maps MS Standard
    • 5,8,11,14-Eicosatetraenoylethanolamide
    • arachidonic acid ethanolamide
    • Arachidonoyl-EA
    • arachidonylethanolamide
    • N-arachidonoyl ethanolamine
    • N-Arachidonoyl-2-hydroxyethylamide
    • N-arachidonoylethanolamide
    • AEA
    • Anandamide (20:4, n-6)
    • (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide
    • Arachidonoyl ethanolamide
    • (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide (ACI)
    • 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (all-Z)- (ZCI)
    • N-(2-Hydroxyethyl)arachidonamide
    • N-(2-Hydroxyethyl)arachidonylamide
    • N-Arachidonoylethanolamine
    • N-Arachidonylethanolamide
    • N-Arachidonylethanolamine
    • SMP2_000328
    • Arachidonic acid N-(hydroxyethyl)amide
    • HMS1989M15
    • N-(2-Hydroxyethyl)anachidonamide
    • N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide (all-Z)-
    • L000111
    • IDI1_034003
    • HMS3649B09
    • (all-Z)-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide
    • N-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-ethanolamine
    • Arachidonyl ethanolamide
    • NCGC00161195-04
    • Anandamide (in Tocrisolvetrade mark 100)
    • DTXSID301017453
    • 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (all-Z)-
    • E7Y
    • CHEMBL15848
    • N-arachidonoylaminoethan-2-ol
    • BRD-K42352790-001-03-8
    • Q410228
    • HMS3402M15
    • CCG-208077
    • Arachidonoylethanolamide (AEA)
    • NAE(20:4)
    • NCGC00161195-05
    • NCGC00161195-06
    • arachidonoylethanolamide
    • SR-01000946635-1
    • Anandamide (1mg/ml in Acetonitrile)
    • UR5G69TJKH
    • MFCD00153766
    • ANANDAMIDE [MI]
    • BSPBio_001533
    • SR-01000946635
    • BA166586
    • [14C]Anandamide
    • (5Z,8Z,11Z,14Z)- N-(2-Hydroxyethyl)- 5,8,11,14-eicosatetraenamide
    • UNII-UR5G69TJKH
    • 94421-68-8
    • NCGC00161195-07
    • Anandamide (20.4, n-6)
    • HMS1791M15
    • HMS1361M15
    • AnNH
    • CHEBI:2700
    • N-(2-hydroxyethyl)-5,8,11,14-Eicosatetraenamide (all-Z)
    • LMFA08040001
    • [3H]Anandamide
    • 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (5Z,8Z,11Z,14Z)-
    • GTPL2364
    • N-(5Z,8Z,11Z,14Z-icosatetraenoyl)-ethanolamide
    • SCHEMBL43143
    • 924894-98-4
    • AEA-D8
    • N-(2-Hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide
    • BDBM22988
    • Anandamide(20:4, n-6)
    • AKOS015951333
    • BML2-B09
    • NCGC00161195-03
    • DB-223209
    • G90966
    • BRD-K42352790-001-05-3
    • GLXC-10273
    • A3448
    • MDL: MFCD00153766
    • Inchi: 1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-
    • Chave InChI: LGEQQWMQCRIYKG-DOFZRALJSA-N
    • SMILES: C(CC(=O)NCCO)C/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Propriedades Computadas

  • Massa Exacta: 347.28200
  • Massa monoisotópica: 347.282429
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 25
  • Contagem de Ligações Rotativas: 17
  • Complexidade: 408
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 4
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: 2
  • Superfície polar topológica: 49.3
  • Carga de Superfície: 0
  • XLogP3: 5.4

Propriedades Experimentais

  • Cor/Forma: Light yellow oily liquid
  • Densidade: 0.92 g/mL at 25 °C(lit.)
  • Ponto de ebulição: 522.3 ºCat 760 mmHg
  • Ponto de Flash: 14 °C
  • Índice de Refracção: 1.503
  • Solubilidade: ethanol: soluble
  • PSA: 49.33000
  • LogP: 5.63150
  • Solubilidade: Soluble in ethanol
  • Pressão de vapor: 0.0±3.1 mmHg at 25°C

Anandamide Informações de segurança

  • Palavra de Sinal:warning
  • Declaração de perigo: H303+H313+H333
  • Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
  • Número de transporte de matérias perigosas:UN 1170 3
  • WGK Alemanha:3
  • Código da categoria de perigo: 11
  • Instrução de Segurança: S24/25; S16; S7
  • RTECS:JX3842500
  • Identificação dos materiais perigosos: F
  • Condição de armazenamento:Pure form -20°C 3 years In solvent -80°C 6 months   -20°C 1 month
  • Frases de Risco:R11

Anandamide Dados aduaneiros

  • CÓDIGO SH:2924199090
  • Dados aduaneiros:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Anandamide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T14046-5 mg
Anandamide
94421-68-8 98.76%
5mg
¥687.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T14046-2 mg
Anandamide
94421-68-8 98.76%
2mg
¥479.00 2022-04-26
BAI LING WEI Technology Co., Ltd.
188394-10MG
Anandamide, 97%
94421-68-8 97%
10MG
¥ 1119 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54920-10mg
Anandamide
94421-68-8 98%
10mg
¥1303.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-396321C-1 g
Anandamide,
94421-68-8
1g
¥56,408.00 2023-07-11
MedChemExpress
HY-10863-25mg
Anandamide
94421-68-8 ≥98.0%
25mg
¥3000 2024-04-15
Fluorochem
M05752-5mg
Anandamide (5mg/ml in Ethanol)
94421-68-8 >98%
5mg
£64.00 2022-02-28
TargetMol Chemicals
T14046-25 mg
Anandamide
94421-68-8 98.76%
25mg
¥ 2,657 2023-07-11
TargetMol Chemicals
T14046-50 mg
Anandamide
94421-68-8 98.76%
50mg
¥ 3,985 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-396321-5mg
Anandamide,
94421-68-8
5mg
¥511.00 2023-09-05

Anandamide Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Dichloromethane ;  0 °C; 1 h, rt
Referência
Synthesis and evaluation of fatty acid amides on the N-oleoylethanolamide-like activation of peroxisome proliferator activated receptor α
Takao, Koichi; Noguchi, Kaori; Hashimoto, Yosuke; Shirahata, Akira; Sugita, Yoshiaki, Chemical & Pharmaceutical Bulletin, 2015, 63(4), 278-285

Método de produção 2

Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  30 min, rt
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
1.4 Reagents: Hydrochloric acid ;  pH 2, rt
Referência
A Convenient Protocol for the Synthesis of Fatty Acid Amides
Johansson, Silje J. R.; Johannessen, Tonje; Ellefsen, Christiane F.; Ristun, Mali S.; Antonsen, Simen; et al, Synlett, 2019, 30(2), 213-217

Método de produção 3

Condições de reacção
1.1 Catalysts: Lipase CaLB (Candida antarctica) Solvents: Ethanol ;  5 h, 25 °C
1.2 Solvents: Water ;  6 h, 35 °C
Referência
Two-step method for preparing cannabinoid with high content and application thereof in the field of oil processing
, China, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Triethylamine ,  Butyl chloroformate Solvents: Acetonitrile ,  Tetrahydrofuran
1.2 Solvents: Methanol
Referência
Synthesis of micelle-forming phosphoethanolamides of unsaturated fatty acids
Aksenov, D. V.; Babitskaya, S. V.; Kisel, M. A.; Strel'chenok, O. A., Doklady Natsional'noi Akademii Nauk Belarusi, 2001, 45(2), 63-66

Método de produção 5

Condições de reacção
1.1 Reagents: Triethylamine ,  Butyl chloroformate Solvents: Acetonitrile ;  30 min, -15 °C
1.2 Solvents: Methanol ;  15 min, -15 °C; -15 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
Composition for the treatment of immune deficiencies and methods for its preparation and use
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 rt; 2 h, rt
Referência
Synthesis, In Vitro and In Vivo Evaluation, and Radiolabeling of Aryl Anandamide Analogues as Candidate Radioligands for In Vivo Imaging of Fatty Acid Amide Hydrolase in the Brain
Wyffels, Leonie; Muccioli, Giulio G.; De Bruyne, Sylvie; Moerman, Lieselotte; Sambre, Johan; et al, Journal of Medicinal Chemistry, 2009, 52(15), 4613-4622

Método de produção 7

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; rt → reflux; 1 h
Referência
Organic compounds with flavor-modifying properties
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  25 °C; 24 h, 25 °C
Referência
Involvement of reactive oxygen species in the oleoylethanolamide effects and its pyrazonilic analogue in melanoma cells
Antiqueira-Santos, Priscila; dos Santos, Daiane S.; Hack, Carolina R. L.; Flores, Alex Fabiani C.; Montes D'Oca, Marcelo G.; et al, Medicinal Chemistry Research, 2017, 26(11), 2727-2736

Método de produção 9

Condições de reacção
1.1 5 °C; 18 °C; rt → 55 °C; 55 °C; 55 °C → rt; rt
Referência
Method of producing ethanolamides of polyunsaturated fatty acids
, Russian Federation, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: 2-Mercaptoethanol Solvents: Isopropanol ;  150 min, 25 °C
1.2 Solvents: Isopropanol ;  150 min, 25 °C
1.3 Catalysts: Potassium cyanide Solvents: Methanol ;  overnight, 50 °C
Referência
Synthesis of all-trans anandamide: A substrate for fatty acid amide hydrolase with dual effects on rabbit platelet activation
Ferreri, Carla; Anagnostopoulos, Dimitris; Lykakis, Ioannis N.; Chatgilialoglu, Chryssostomos; Siafaka-Kapadai, Athanassia, Bioorganic & Medicinal Chemistry, 2008, 16(18), 8359-8365

Método de produção 11

Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 rt; 3 h, rt
Referência
Radiosynthesis, in vitro and in vivo evaluation of 123I-labeled anandamide analogues for mapping brain FAAH
Wyffels, Leonie; De Bruyne, Sylvie; Blanckaert, Peter; Lambert, Didier M.; De Vos, Filip, Bioorganic & Medicinal Chemistry, 2009, 17(1), 49-56

Método de produção 12

Condições de reacção
1.1 Reagents: Ethylenediamine ,  Nickel acetate ,  Hydrogen ,  Sodium borohydride Solvents: Ethanol ;  3 - 4 h, rt
Referência
Solid-Phase Synthesis of Anandamide Analogues
Qi, Longwu; Meijler, Michael M.; Lee, Sang-Hyeup; Sun, Chengzao; Janda, Kim D., Organic Letters, 2004, 6(10), 1673-1675

Método de produção 13

Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Hydroxybenzotriazole Solvents: Dichloromethane ;  rt; 30 min, rt → 0 °C
1.2 Reagents: Hydrochloric acid ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  0 °C; 3 h, 0 °C → rt
1.3 16 h, rt
1.4 Reagents: Water ;  rt
Referência
Preparation of anandamide and 2-arachidonyl glycerol compounds
, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção
1.1 24 h, 80 °C
Referência
Effects of fatty acid-ethanol amine ( FA-EA ) derivatives on lipid accumulation and inflammation
Li, Mengyu; Huang, Xiaoqing; Huang, Mengxian; Jin, Wenhui; Hong, Zhuan; et al, Lipids, 2023, 58(3), 117-127

Método de produção 15

Condições de reacção
1.1 Solvents: Ethyl acetate ;  0.5 h, 32 °C
Referência
Preparation and purification of arachidonylethanolamide
, China, , ,

Método de produção 16

Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  0 °C → rt; 2 - 8 h, rt
Referência
Quantitative Method for the Profiling of the Endocannabinoid Metabolome by LC-Atmospheric Pressure Chemical Ionization-MS
Williams, John; Wood, JodiAnne; Pandarinathan, Lakshmipathi; Karanian, David; Bahr, Benjamin; et al, Analytical Chemistry (Washington, 2007, 79(15), 5582-5593

Método de produção 17

Condições de reacção
1.1 Catalysts: Lipase CaLB (Candida antarctica) Solvents: Diisopropyl ether ,  Hexane ;  rt; rt → 45 °C; 2 h, 45 °C
Referência
Enzymatic synthesis of N-acylethanolamines: direct method for the aminolysis of esters
Whitten, Kyle M.; Makriyannis, Alexandros; Vadivel, Subramanian K., Tetrahedron Letters, 2012, 53(43), 5753-5755

Método de produção 18

Condições de reacção
1.1 Reagents: Triethylamine ,  Butyl chloroformate Solvents: Acetonitrile ;  30 min, -15 °C
1.2 Solvents: Methanol ;  15 min, -15 °C; -15 °C → rt; 2 h, rt
Referência
Preparation of amides of polyunsaturated fatty acids having aminoethanol and amino acids for use as pharmaceuticals
, United States, , ,

Método de produção 19

Condições de reacção
1.1 Reagents: Diisopropylethylamine ,  N-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino(morpholino)uronium he… Solvents: Acetonitrile ,  Dichloromethane ;  10 min, rt
1.2 Solvents: Acetonitrile ;  3 - 6 h, rt
Referência
Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules
Ottria, Roberta; Casati, Silvana; Ciuffreda, Pierangela, Chemistry and Physics of Lipids, 2012, 165(7), 705-711

Método de produção 20

Condições de reacção
1.1 Reagents: Ethanol Catalysts: Lipase CaLB (Candida antarctica) Solvents: Hexane ;  55 °C
1.2 55 °C
Referência
Improved Enzymatic Procedure for the Synthesis of Anandamide and N-Fatty Acylalkanolamine Analogues: A Combination Strategy to Antitumor Activity
Quintana, Paula G.; Garcia Linares, Guadalupe; Chanquia, Santiago N.; Gorojod, Roxana M.; Kotler, Monica L.; et al, European Journal of Organic Chemistry, 2016, 2016(3), 518-528

Anandamide Raw materials

Anandamide Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:94421-68-8)Anandamide
A944703
Pureza:99%/99%/99%/99%
Quantidade:25mg/50mg/100mg/500mg
Preço ($):438.0/424.0/617.0/1237.0